molecular formula C16H15N3O5S2 B2774837 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1903780-68-6

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2774837
CAS No.: 1903780-68-6
M. Wt: 393.43
InChI Key: ZXTZNDBKIKQARH-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a novel chemical compound with significant potential in various fields of scientific research and industry. The compound's unique structural features, characterized by the thieno[3,2-d]pyrimidin and dihydrobenzofuran moieties, contribute to its diverse chemical reactivity and biological activities.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c20-15-14-12(4-8-25-14)18-16(21)19(15)6-5-17-26(22,23)11-1-2-13-10(9-11)3-7-24-13/h1-2,4,8-9,17H,3,5-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTZNDBKIKQARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. The initial step often includes the preparation of the thieno[3,2-d]pyrimidin core, followed by functionalization with ethyl groups and subsequent formation of the benzofuran moiety. These reactions commonly require anhydrous conditions, temperature control, and the use of catalysts like palladium or other transition metals.

Industrial Production Methods

For large-scale production, the compound can be synthesized using automated continuous flow reactors, which ensure consistent reaction conditions and higher yields. Industrial methods often optimize solvent usage and employ green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur or benzofuran moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions typically target the ketone groups within the thieno[3,2-d]pyrimidin structure.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, given the presence of multiple reactive sites.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Solvents like dichloromethane, ethanol, or toluene are typically used depending on the reaction type.

Major Products

Oxidation leads to sulfoxides or sulfones, while reduction yields alcohols or hydroxy derivatives. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has a wide range of applications:

  • Chemistry: Used as a building block for complex organic synthesis and drug development.

  • Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

  • Medicine: Explored for its therapeutic potential in treating cancer, inflammatory diseases, and other medical conditions.

  • Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidin moiety often plays a critical role in binding to active sites, while the benzofuran and sulfonamide groups enhance solubility and facilitate cell membrane penetration. These interactions can modulate signaling pathways, enzyme activity, or gene expression, leading to the observed biological effects.

Comparison with Similar Compounds

Compared to other thieno[3,2-d]pyrimidin derivatives and benzofuran-sulfonamide compounds, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide stands out due to its unique combination of structural features. Similar compounds include thieno[3,2-d]pyrimidin derivatives like thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and benzofuran-sulfonamide analogs like 2,3-dihydrobenzofuran-5-sulfonamide. These compounds share some reactive characteristics but differ in terms of their biological activity and application spectrum.

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